1-Bromo-5-(trifluoromethyl)naphthalene

Catalog No.
S957247
CAS No.
117539-59-0
M.F
C11H6BrF3
M. Wt
275.068
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-(trifluoromethyl)naphthalene

CAS Number

117539-59-0

Product Name

1-Bromo-5-(trifluoromethyl)naphthalene

IUPAC Name

1-bromo-5-(trifluoromethyl)naphthalene

Molecular Formula

C11H6BrF3

Molecular Weight

275.068

InChI

InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H

InChI Key

MMRSUDXSSYTCRV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F
  • Chemical Properties and Potential Uses

    Scientific databases primarily focus on the compound's identity, chemical structure, and basic properties like molecular weight and CAS number [, , ]. This suggests that research on this specific molecule might be in its early stages. However, its structure with a halogen (bromine) and a trifluoromethyl group hints at potential applications. Trifluoromethyl groups are known for introducing electron-withdrawing character to a molecule, which can be useful in medicinal chemistry and material science.

  • Future Research Directions

    Based on the presence of the trifluoromethyl group, future research on 1-Bromo-5-(trifluoromethyl)naphthalene could explore its potential as:

    • A building block for the synthesis of more complex molecules with desired properties for applications in pharmaceuticals or materials science.
    • A precursor for the introduction of the trifluoromethyl group into other molecules.

1-Bromo-5-(trifluoromethyl)naphthalene is an organic compound characterized by the molecular formula C11_{11}H6_6BrF3_3. This compound is a derivative of naphthalene, featuring a bromine atom at the 1-position and a trifluoromethyl group at the 5-position. The presence of these substituents contributes to its unique chemical properties, making it a subject of interest in various scientific research applications, particularly in organic synthesis and material science .

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, allowing for the formation of different derivatives.
  • Coupling Reactions: This compound is capable of participating in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds, which are valuable intermediates in organic synthesis.
  • Oxidation and Reduction: The trifluoromethyl group may undergo oxidation or reduction under specific conditions, leading to the generation of various derivatives.

While specific biological activities of 1-bromo-5-(trifluoromethyl)naphthalene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacological profiles. Therefore, research into this compound may reveal potential bioactive properties as a precursor for drug discovery and development.

Several methods exist for synthesizing 1-bromo-5-(trifluoromethyl)naphthalene:

  • Bromination: One common method involves the bromination of 5-(trifluoromethyl)naphthalene using bromine or a brominating agent under controlled conditions. This reaction typically requires solvents such as dichloromethane and is performed at low temperatures to ensure selective bromination at the desired position .
  • Trifluoromethylation: A novel catalytic process has been developed for the trifluoromethylation of bromoaromatic compounds, utilizing reagents that facilitate the introduction of the trifluoromethyl group effectively .

1-Bromo-5-(trifluoromethyl)naphthalene finds diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in creating advanced materials such as liquid crystals and polymers due to its unique electronic properties.
  • Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds, investigating its role in drug discovery and development.

Interaction studies involving 1-bromo-5-(trifluoromethyl)naphthalene primarily focus on its reactivity in cross-coupling reactions like Suzuki-Miyaura. These studies examine how this compound interacts with various nucleophiles and boronic acids under different catalytic conditions, providing insights into its potential utility in synthetic chemistry .

1-Bromo-5-(trifluoromethyl)naphthalene can be compared with other naphthalene derivatives based on their structural features and reactivity:

Compound NameStructural FeaturesUnique Properties
1-Bromo-2-(trifluoromethyl)naphthaleneBromine at position 1, trifluoromethyl at position 2Different reactivity due to substitution pattern
1-Chloro-5-(trifluoromethyl)naphthaleneChlorine instead of bromineVariation in reactivity affecting types of reactions
1-Bromo-6-(trifluoromethyl)naphthaleneBromine at position 1, trifluoromethyl at position 6Distinct electronic properties due to different substitution
5-Bromo-naphthaleneBromine only at position 5Lacks trifluoromethyl group; different applications

The uniqueness of 1-bromo-5-(trifluoromethyl)naphthalene lies in its specific substitution pattern that imparts distinct electronic and steric properties, making it particularly valuable for targeted synthetic applications in organic chemistry .

XLogP3

4.7

Wikipedia

1-Bromo-5-(trifluoromethyl)naphthalene

Dates

Modify: 2023-08-15

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